molecular formula C3H5NOS B1225483 1,3-Oxazolidine-2-thione CAS No. 5840-81-3

1,3-Oxazolidine-2-thione

Cat. No. B1225483
CAS RN: 5840-81-3
M. Wt: 103.15 g/mol
InChI Key: UMURLIQHQSKULR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Oxazolidine-2-thione derivatives and related compounds often involves methodologies that leverage the unique reactivity of functional groups within the scaffold. For example, compounds containing the oxazolidine ring, such as oxazolidinones, are synthesized from chiral amino alcohols, showcasing the modular nature and versatility of these compounds in asymmetric catalysis due to their ready accessibility and structural diversity (Hargaden & Guiry, 2009).

Molecular Structure Analysis

The molecular structure of 1,3-Oxazolidine-2-thione features hydrogen bonding donor and acceptor regions, contributing to its diverse chemical functionality. The structural analysis often focuses on the interactions between the oxazolidine ring and other molecular fragments, influencing the compound's reactivity and properties. This structural aspect is crucial in the design of ligands for asymmetric synthesis, where the proximity of the oxazoline ring to the metal active site directly influences the stereochemical outcome of reactions (Hargaden & Guiry, 2009).

Chemical Reactions and Properties

1,3-Oxazolidine-2-thione participates in various chemical reactions, underscoring its importance in synthetic chemistry. Its reactivity can be attributed to the presence of the oxazolidine ring, which facilitates the formation of chiral oxazoline-based ligands used in a wide range of asymmetric reactions. These compounds are highly valued for their ability to undergo transformations that produce enantiomerically enriched products, critical for the development of pharmaceuticals and agrochemicals (Hargaden & Guiry, 2009).

Scientific Research Applications

1. Structural and Thermochemical Properties

  • Structural Analysis : 1,3-Oxazolidine-2-thione has been studied for its molecular and crystal structures. It exists in a triclinic form, and its isostructural nature has been analyzed in comparison with related compounds (Roux et al., 2009).
  • Thermochemical Properties : The compound's enthalpies of combustion and sublimation were measured, contributing to our understanding of its energy-related properties (Roux et al., 2009).

2. Biological Activity

  • Goitrogenic Derivatives : Certain derivatives of 1,3-Oxazolidine-2-thione, identified as goitrogens, were isolated from plant taxa and showed varying levels of cytotoxicity and immunomodulatory potential (Radulović et al., 2017).

3. Synthesis and Catalysis

  • Copper-Catalyzed S-Arylation : 1,3-Oxazolidine-2-thiones have been used in copper-catalyzed C-S bond formation processes, demonstrating their utility in synthetic chemistry (Kederienė et al., 2022).
  • Synthetic Methodologies : Methods for preparing chiral 1,3-oxazolidine-2-thiones are crucial for their application in asymmetric synthesis, highlighting their role in the creation of chiral molecules (Lu et al., 2017).

4. Chemical Transformations

  • Desulfurization-Oxygenation : Efficient methods for transforming 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation have been developed, useful in various chemical syntheses (Minor-Villar et al., 2012).

5. Crystallography

6. Heterocyclic Synthesis

  • Synthesis of Dispiro Compounds : 1,3-Oxazolidine-2-thione has been used in the synthesis of dispiro compounds, demonstrating its versatility in organic chemistry (Han et al., 2012).

7. Reactivity and Stereochemistry

  • Controlled Synthesis : The compound's reactivity in various synthetic processes has been explored, including its stereochemical control in reactions (Munive et al., 2013).

Safety And Hazards

1,3-oxazolidine-2-thione is associated with several safety hazards. It may cause eye irritation, skin irritation, and respiratory tract irritation . It is also hazardous to the aquatic environment .

Future Directions

1,3-oxazolidine-2-thione has potential applications in the field of ring-opening polymerization . It is also being studied for its potential use in the synthesis of novel compounds and in the development of new therapeutic candidates .

properties

IUPAC Name

1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURLIQHQSKULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873511
Record name 2-​Oxazolidinethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazolidine-2-thione

CAS RN

5840-81-3, 28470-84-0
Record name 2-Oxazolidinethione
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Record name Oxazolidinethione
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Record name Oxazolidine-2-thione
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Record name Oxazolidine-2-thione
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Record name 2-​Oxazolidinethione
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Record name 1,3-oxazolidine-2-thione
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Record name 1,3-OXAZOLIDINE-2-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
392
Citations
NS Radulović, MM Todorovska, DB Zlatković… - Food and Chemical …, 2017 - Elsevier
3-Oxazolidine-2-thione derivatives are glucosinolate-related food constituents known to impart (thyreo)toxic properties to some cruciferous vegetables. In this work, 5,5-dimethyl-1,3-…
Number of citations: 20 www.sciencedirect.com
MV Roux, M Temprado, P Jiménez… - The Journal of …, 2009 - ACS Publications
This paper reports an experimental and a theoretical study of the structures and standard (p o = 0.1 MPa) molar enthalpies of formation of the synthetic reagents 1,3-thiazolidine-2-…
Number of citations: 29 pubs.acs.org
KB Mishra, AK Agrahari, VK Tiwari - Carbohydrate research, 2017 - Elsevier
A controlled and facile synthesis of various glycosyl 1,3-oxazolidine-2-thiones and 1,3- thiozolidine-2-thiones has been accomplished from corresponding sugar azido alcohols utilizing …
Number of citations: 5 www.sciencedirect.com
A Nagai, T Miyagawa, H Kudo, T Endo - Macromolecules, 2003 - ACS Publications
The cationic ring-opening polymerization of a 1,3-oxazolidine-2-thione derivative (S L ) from l-serine was examined. S L was synthesized by the reaction of l-serine methyl ester …
Number of citations: 51 pubs.acs.org
Y Nagao, T Kumagai, S Yamada, E Fujita… - Journal of the …, 1985 - pubs.rsc.org
New chiral five-membered heterocycles, (4S)-(4) and (4R)-4-ethyl-1,3-oxazolidine-2-thione (5), (4S)-4-isopropyl-1,3-oxazolidine-2-thione (6), and (4R,5S)-4-methyl-5-phenyl-1,3-…
Number of citations: 49 pubs.rsc.org
N Mabon, JP Wathelet, M Marlier - Talanta, 1999 - Elsevier
5-Vinyl-1,3-oxazolidine-2-thione (5-VOT) is a goitrogenic compound released by enzymatic degradation of progoitrin, the most important glucosinolate occurring in rapeseed meal. This …
Number of citations: 11 www.sciencedirect.com
HP Kruse, M Heydenreich, W Engst, U Schilde… - Carbohydrate …, 2005 - Elsevier
The structure of interaction products resulting from the reaction of unmodified glucose with benzyl isothiocyanate is reported. Prior to their identification, the main products of this reaction …
Number of citations: 6 www.sciencedirect.com
K Kobayashi, K Ezaki, H Hashimoto - Helvetica Chimica Acta, 2013 - Wiley Online Library
A convenient one‐pot method for the preparation of (4Z)‐4‐(arylmethylidene)‐5‐ethoxy‐1,3‐oxazolidine‐2‐thiones 2 and 3 from ethyl (2Z)‐3‐aryl‐2‐isothiocyanatoprop‐2‐enoates 1, …
Number of citations: 3 onlinelibrary.wiley.com
Y NAGAO, K INOUE, M YAMAKI, M SHIRO… - Chemical and …, 1988 - jstage.jst.go.jp
rac-4-Methoxycarbonyl-•¢ 2-1, 3-thiazolines 2a-z and rac-4-methoxycarbony1-1, 3-thiazoline-2-thiones 3a, dt were examined by carbon-13 and proton nuclear magnetic resonance and …
Number of citations: 7 www.jstage.jst.go.jp
S Kitoh, KK Kunimoto, N Funaki, H Senda… - Journal of chemical …, 2002 - Springer
The crystal structures of (rac)- and (R)-4-phenyl-1,3-oxazolidine-2-thione (4-POT) have been determined by X-ray diffraction. The structure of (rac)-4-POT is monoclinic P2 1 /n with a = …
Number of citations: 15 link.springer.com

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